4-(3,4-Dichlorophenyl)-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NS/c10-7-2-1-6(3-8(7)11)9-4-13-5-12-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKWPMDQMCLYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Prominence of 1,3 Thiazole Core Structures in Chemical Biology and Medicinal Chemistry
The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3 respectively, is a privileged scaffold in drug discovery. fabad.org.trnih.govglobalresearchonline.netsysrevpharm.org Its structural and electronic properties, including its ability to participate in hydrogen bonding and other molecular interactions, make it a versatile building block for designing compounds with diverse biological activities. evitachem.compharmaguideline.com The thiazole (B1198619) nucleus is a key component in a range of natural products and synthetic compounds that have found clinical applications. fabad.org.trnih.govsysrevpharm.org
The widespread importance of the 1,3-thiazole core is evidenced by its presence in numerous FDA-approved drugs. fabad.org.trnih.gov These include antimicrobial agents like sulfathiazole, anticancer drugs such as dasatinib (B193332) and tiazofurin, and anti-inflammatory medications like meloxicam. sysrevpharm.orgnih.gov The biological activities associated with thiazole derivatives are extensive and well-documented, spanning a wide therapeutic spectrum. Research has consistently demonstrated that compounds incorporating the thiazole moiety exhibit potent antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties. fabad.org.trnih.govglobalresearchonline.netsapub.org
The following table provides a summary of the diverse biological activities attributed to the 1,3-thiazole scaffold, as reported in various scientific studies.
| Biological Activity | Therapeutic Area |
| Antimicrobial | Infectious Diseases |
| Antifungal | Fungal Infections |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Disorders |
| Analgesic | Pain Management |
| Anticonvulsant | Neurology |
| Antiviral | Viral Infections |
| Antitubercular | Tuberculosis |
The Rationale for Academic Inquiry into 4 3,4 Dichlorophenyl 1,3 Thiazole Derivatives
Established Synthetic Pathways for this compound and its Derivatives
The synthesis of the thiazole ring is a well-established area of heterocyclic chemistry, with several classical and modern methods available for its construction.
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of thiazole derivatives. cu.edu.eg This method traditionally involves the condensation reaction between an α-haloketone and a thioamide. cu.edu.egnumberanalytics.com For the specific synthesis of this compound, the reaction would typically employ 2-chloro- or 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one as the α-haloketone and a simple thioamide like thioformamide.
The first step is an SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone. benthamscience.com This is followed by an intramolecular cyclization and dehydration, driven by the formation of the stable aromatic thiazole ring. benthamscience.com
Adaptations to the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ milder conditions. masterorganicchemistry.com The reaction conditions, such as the acidity of the medium, can influence the regioselectivity of the final product when using N-substituted thioureas, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. nih.gov
Table 1: Examples of Hantzsch Thiazole Synthesis Adaptations
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | masterorganicchemistry.com |
| bromoacetylferrocene, aryl thioureas | Choline (B1196258) chloride/Glycerol (eutectic solvent) | 4-ferrocenyl-2-arylthiazoles | 76-91% | rsc.org |
| α-halogeno ketones, N-monosubstituted thioureas | 10M-HCl-EtOH (1:2), 80°C | 2-imino-2,3-dihydrothiazoles | Up to 73% | nih.gov |
Thiosemicarbazides and their derivatives are versatile precursors for various heterocycles, including thiazoles. researchgate.net The reaction of a thiosemicarbazide (B42300) with an α-haloketone, such as 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one, can lead to the formation of a 2-hydrazinylthiazole (B183971) derivative. The reaction pathway can be influenced by the nature of the substituents on both reactants. researchgate.net
A common strategy involves the initial condensation of a ketone with thiosemicarbazide to form a thiosemicarbazone. chemicalbook.com This intermediate can then be cyclized with an α-haloketone to yield the thiazole ring. For example, N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide has been condensed with thiosemicarbazide to form the corresponding thiosemicarbazone, which serves as a key intermediate for further thiazole synthesis. chemicalbook.com Alternatively, thiosemicarbazone derivatives can react with hydrazonoyl halides in the presence of a base like triethylamine (B128534) to afford 1,3-thiazole derivatives. libretexts.org The cyclization of acylthiosemicarbazides in an acidic medium is another pathway, though it often leads to 1,3,4-thiadiazoles. wikipedia.org
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single step. numberanalytics.comyoutube.com Several MCRs have been developed for the synthesis of the thiazole scaffold. These reactions often align with the principles of green chemistry by minimizing waste and simplifying procedures. numberanalytics.com
One example is a one-pot, three-component synthesis that combines an arylglyoxal, barbituric acid, and an aryl thioamide. youtube.comrsc.org This reaction proceeds under catalyst-free conditions using liquid-assisted grinding (LAG) or in an aqueous medium. youtube.com To construct the this compound core via an MCR, one could envision a reaction involving 3,4-dichlorophenylglyoxal, a suitable thioamide, and a third component.
Table 2: Examples of Multi-component Reactions for Thiazole Synthesis
| Components | Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Arylglyoxal, barbituric acid, aryl thioamides | Liquid Assisted Grinding (LAG), catalyst-free | Diphenyl-1,3-thiazole-barbituric acid hybrids | Green reaction conditions, high efficiency | youtube.com |
| Enaminoesters, fluorodibromoiamides/ester, sulfur | Not specified | Thiazoles and isothiazoles | Forms new C-S, C-N, and N-S bonds | ias.ac.in |
| Oximes, anhydrides, potassium thiocyanate (B1210189) (KSCN) | Copper-catalyzed | Thiazoles | Mild reaction conditions, good functional group tolerance | ias.ac.in |
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. ias.ac.in This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient methods like microwave or ultrasonic irradiation. numberanalytics.com
Many modern adaptations of classical reactions, such as the Hantzsch synthesis, incorporate green chemistry principles. For instance, the use of deep eutectic solvents like choline chloride/glycerol has been shown to be effective for Hantzsch reactions, offering a sustainable alternative to traditional volatile organic solvents. rsc.org Similarly, recyclable catalysts, such as chitosan-based hydrogels, have been successfully employed for thiazole synthesis under ultrasonic irradiation, allowing for mild reaction conditions and catalyst reuse. chemicalbook.comnih.gov Water has also been used as a green solvent for the synthesis of thiazole derivatives. ias.ac.in These green methodologies provide efficient and environmentally responsible pathways to thiazole scaffolds. ias.ac.in
Functionalization and Derivatization Strategies of the this compound Scaffold
Once the core thiazole structure is assembled, further derivatization can be achieved through various chemical transformations. The reactivity of the scaffold is dictated by the electronic properties of both the thiazole ring and the attached dichlorophenyl group.
The this compound scaffold has several sites available for substitution reactions, with reactivity governed by the electronic nature of the heterocyclic ring and its substituents.
Electrophilic Substitution: The thiazole ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system, similar to pyridine. ias.ac.inias.ac.in However, electrophilic substitution is possible, with the C5 position being the most favorable site for attack, as the sulfur atom can act as an electron donor to stabilize the intermediate. pharmaguideline.com The presence of an electron-donating group at the C2 position facilitates electrophilic attack at C5. pharmaguideline.com In the case of this compound, the C5 position is unsubstituted and therefore the primary site for reactions like halogenation (e.g., with N-bromosuccinimide) or nitration. numberanalytics.com
The dichlorophenyl ring can also undergo electrophilic aromatic substitution. The two chlorine atoms are deactivating but act as ortho, para-directors. libretexts.org Therefore, electrophilic attack on the phenyl ring would be expected to occur at the positions ortho to the thiazole substituent, although the deactivating effect of the chlorine atoms would require relatively harsh reaction conditions.
Nucleophilic Substitution: The thiazole ring is susceptible to nucleophilic attack, particularly at the C2 position, which is the most electron-deficient carbon atom. chemicalbook.comias.ac.inpharmaguideline.com Nucleophilic substitution reactions are less common than electrophilic ones and typically require either a strong nucleophile or the presence of a good leaving group (e.g., a halogen) at the C2 position. ias.ac.inpharmaguideline.com The reactivity of the C2 position can be enhanced by quaternizing the ring nitrogen, which increases the acidity of the C2-proton, allowing for deprotonation by a strong base and subsequent reaction with an electrophile. pharmaguideline.com For the this compound scaffold, introducing a leaving group at the C2 or C5 position would be a key strategy to enable further functionalization via nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com
An in-depth examination of the chemical compound this compound reveals a scaffold of significant interest in contemporary chemical synthesis and materials science. This article focuses exclusively on the synthetic methodologies, chemical transformations, and advanced spectroscopic characterization of this specific molecule and its direct derivatives, adhering to a structured and detailed analysis.
Structure Activity Relationship Sar Studies
Influence of Dichlorophenyl Substitution Pattern at the 4-Position on Biological Activity
The substitution pattern on the phenyl ring at the 4-position of the thiazole (B1198619) core is a critical determinant of biological activity. The presence and positioning of chlorine atoms, in particular, have been shown to modulate the efficacy of these compounds, especially in the context of anticancer research.
Research on phthalimido-thiazole derivatives has highlighted the importance of the dichlorophenyl arrangement. nih.gov A study designed and synthesized a series of fourteen phthalimido-thiazoles with a dichloro-substituted phenyl ring, which demonstrated high antiproliferative activity against several cancer cell lines. nih.gov Within this series, the positioning of the chlorine atoms was a key factor. For instance, the 3,4-dichloro-derivative (Compound 6e in the study) and the 3,5-dichloro-derivative (Compound 6f) emerged as lead candidates for dual-targeted anticancer drugs. nih.gov Specifically, the 3,4-dichloro derivative showed very high activity against human lung carcinoma (A549) cells, with an IC₅₀ value in the range of 6.69-10.41 µM. nih.gov This suggests that the 3,4-dichloro substitution pattern on the phenyl ring at the thiazole's 4-position is a favorable feature for potent antiproliferative effects.
Further evidence supporting the role of the 3,4-dichlorophenyl moiety comes from a separate class of compounds. A synthesized thiazole derivative, (E)-2-(2-(1-(3,4-dichlorophenyl) ethylidene) hydrazineyl)-4,5-dimethylthiazole, was identified for its biological activities, underscoring the relevance of this specific substitution in generating active molecules. fabad.org.tr In a broader context, studies on benzothiazoles, which are structurally related to thiazoles, also found that introducing electron-withdrawing groups like halogens, including a meta,para-dichloro substitution, improved antiproliferative activity compared to the lead compound. mdpi.com
| Compound | Dichlorophenyl Substitution Pattern | Biological Activity (IC₅₀ in µM) |
|---|---|---|
| Derivative 6e | 3,4-dichloro | 6.69 - 10.41 |
| Derivative 6f | 3,5-dichloro | 6.69 - 10.41 |
Impact of Substituent Variation on the 1,3-Thiazole Ring (e.g., at C-2 and C-5)
Modifications to the 1,3-thiazole ring itself, particularly at the C-2 and C-5 positions, are instrumental in defining the biological profile of 4-phenylthiazole (B157171) derivatives. These positions offer key sites for chemical alteration to enhance potency and selectivity.
The thiazole ring is a highly reactive nucleus, and its modification at various locations can lead to the generation of new compounds with a wide spectrum of therapeutic potentials. nih.gov SAR studies have revealed that the presence of specific groups at the C-2 and C-5 positions can be beneficial for biological activity. nih.gov For example, research into inhibitors of metastatic cancer cell migration and invasion demonstrated that even minor structural changes to the thiazole ring can dramatically alter activity. A methyl substitution on the 5-position of the thiazole ring (compound 14h in the study) resulted in an almost complete loss of antimigration activity. acs.org This indicates a high degree of structural sensitivity at this position. Interestingly, moving the phenyl ring from the 4-position to the 5-position of the thiazole created a more linear analog that exhibited stronger growth inhibitory and antimigratory effects. acs.org
The C-2 position is also a critical locus for modification. In one study, the replacement of an N,N-dimethyl group with a phenyl ring in the thiazole moiety was found to be essential for cytotoxic activity. nih.gov Furthermore, the synthesis of 2,4,5-trisubstituted thiazoles has shown that functional groups at these positions are key contributors to the observed biological effects. capes.gov.br The Hantzsch synthesis method, a classic route to thiazoles, allows for the introduction of various alkyl, aryl, or heteroaryl groups at the 2, 4, or 5-positions, providing a versatile platform for exploring SAR. researchgate.net
| Compound ID (from study) | Modification on Thiazole Ring | Observed Effect on Activity |
|---|---|---|
| 14h | Methyl substitution at C-5 | Near complete loss of activity |
| 14j | Phenyl ring moved to C-5 | Stronger antimigratory effect |
Role of Specific Functional Groups and Moieties on Pharmacological Profiles
In other therapeutic areas, different functional groups are critical. For instance, studies on 2,4,5-trisubstituted thiazoles identified the thiosemicarbazide (B42300) and thioureido moieties as being linked to potent antibacterial and antifungal activities. capes.gov.br Compounds containing a thiosemicarbazide function, particularly those with a 4-fluoro-phenyl substitution, were among the most active members, showing a broad spectrum of antibacterial action against Gram-positive bacteria and appreciable antifungal activity. capes.gov.br Similarly, in the context of antiproliferative agents, the presence of a phthalimide (B116566) group linked to the thiazole core was a key feature of highly active compounds. nih.gov These findings underscore that the pharmacological profile of a thiazole derivative is not solely determined by the core but is significantly shaped by the appended functional groups.
Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. This computational approach is invaluable for understanding the physicochemical properties that drive activity and for designing more potent molecules.
Several QSAR studies have been conducted on thiazole derivatives to elucidate the structural requirements for various biological activities. For a series of 2,4-disubstituted thiazoles with antimicrobial properties, QSAR analysis indicated that the molecular connectivity index (²χv) and Kier's shape index (κα3) were key parameters governing their activity. researchgate.net This suggests that both the electronic environment and the three-dimensional shape of the molecules are critical for their interaction with microbial targets. researchgate.net
In the field of antifungal drug discovery, a hologram quantitative structure-activity relationship (HQSAR) model was developed for a series of 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives, which share the dichlorophenyl moiety with the title compound. nih.gov This model, which had good predictive capability, provided deep insights into the activity profiles of these compounds against the phytopathogenic fungus Botrytis cinerea. nih.gov Similarly, 3D-QSAR studies using the Comparative Molecular Field Analysis (CoMFA) method have been applied to other heterocyclic compounds, such as nopol-derived 1,3,4-thiadiazole-thioureas, to model their antifungal activity. mdpi.com For inhibitors of Methionine Aminopeptidases (MetAPs), a 3D-QSAR study on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives yielded a model with a high correlation coefficient (R² = 0.96), proving useful for the design of new inhibitors. ijddd.com These examples demonstrate the power of QSAR in rational drug design, allowing for the prediction of activity and the prioritization of synthetic targets based on structural features.
Mechanistic Investigations of Biological Activities
Enzyme Inhibition Mechanisms
Cholinesterase Inhibition
Thiazole (B1198619) and its related heterocyclic structures, such as thiadiazoles, have been identified as effective inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The inhibitory mechanism of these compounds can vary, with some exhibiting non-competitive inhibition while others show a mixed-type inhibition. nih.govnih.gov
In non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, which is a different location from the active site where the substrate binds. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. Conversely, mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate and the catalytic rate of the enzyme. nih.gov
Molecular docking simulations of 1,3-thiazole derivatives have provided insights into the stabilizing interactions within the active sites of AChE and BuChE. irb.hr For 1,3,4-thiadiazole (B1197879) derivatives, docking studies have shown that these compounds primarily occupy the catalytic active site of AChE. nih.gov The nitrogen atoms of the thiadiazole ring have been observed to form hydrogen bonds with amino acid residues like Tyr121 in the active site. tbzmed.ac.ir The inhibitory potency of these compounds is often stronger against AChE than BuChE. nih.gov
Inhibitory Activity of a Thiazole Derivative against Cholinesterases
| Compound Derivative | Target Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| Thiazole Derivative 1 | AChE | 0.17 | - |
| Thiazole Derivative 8 | AChE | 0.09 | Non-competitive |
Alpha-Glucosidase Inhibition
Alpha-glucosidase inhibitors play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and reducing the subsequent rise in postprandial blood glucose. nih.govscielo.br These inhibitors competitively block the action of enzymes like glucoamylase, sucrase, maltase, and isomaltase, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govyoutube.com
While the primary mechanism is often competitive inhibition, some compounds, including derivatives of thiadiazole, have been shown to exhibit a mixed-type inhibition of alpha-glucosidase. scielo.bracs.org This suggests that they can bind to both the active site and allosteric sites on the enzyme. The inhibitory potency of these compounds can be influenced by the presence and position of various substituent groups. For instance, the presence of hydroxyl (-OH) and chloro (-Cl) groups can significantly enhance the inhibitory activity due to their electron-withdrawing effects and their ability to form hydrogen bonds with the enzyme's active site. acs.org
Inhibitory Profile of Thiadiazole Analogues against Alpha-Glucosidase
| Analogue | IC50 (µM) |
|---|---|
| Analogue 4 | 2.20 ± 0.10 |
| Analogue 8 | 1.10 ± 0.10 |
| Analogue 9 | 1.30 ± 0.10 |
Reverse Transcriptase (RT) and Ribonuclease H (RNase H) Inhibition
The reverse transcriptase (RT) of HIV-1 is a key enzyme for viral replication and possesses two distinct catalytic activities: a DNA polymerase function and a ribonuclease H (RNase H) function. mdpi.com While many antiretroviral drugs target the polymerase activity, the RNase H domain remains an untargeted aspect of the enzyme. mdpi.com Some compounds, including those with a thiazole ring in their structure, have been identified as dual inhibitors, targeting both the polymerase and RNase H activities of HIV-1 RT. nih.govplos.org
The mechanism of these dual inhibitors often involves allosteric binding. plos.org Docking studies have suggested that these compounds can bind to two different pockets on the RT enzyme. One binding site is located in the DNA polymerase domain, partially overlapping with the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket. A second binding site is proposed to be near the RNase H active site. plos.org This dual-site binding allows for the simultaneous inhibition of both enzymatic functions. Hydrazone derivatives, for example, have been reported to inhibit RNase H function by accessing an allosteric pocket near the NNRTI binding site. plos.org
Inhibitory Concentration of a Dual RT Inhibitor
| Activity | IC50 (µM) |
|---|---|
| RNase H | 1.4 |
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division and other cellular functions, making them a key target for anticancer drugs. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle and lead to apoptosis. nih.gov Some heterocyclic compounds, such as those containing a 1,2,4-triazole (B32235) ring (an isomer of the thiazole ring), have been shown to be potent inhibitors of tubulin polymerization. nih.gov
These inhibitors often act by binding to the colchicine (B1669291) binding site on β-tubulin. nih.gov This binding prevents the polymerization of tubulin dimers into microtubules, thus disrupting the dynamic instability of the microtubule network. The effectiveness of these compounds can be enhanced by specific chemical moieties attached to the core ring structure. For example, the presence of an N-methyl-5-indolyl group has been found to confer optimal tubulin polymerization inhibitory activity. nih.gov
Receptor Binding and Ligand-Receptor Interactions
Dopamine (B1211576) D3 Receptor (D3R) Ligand Binding
The dopamine D3 receptor (D3R) is a G-protein coupled receptor primarily located in the mesolimbic system of the brain and is implicated in motivation, cognition, and various neurological disorders. nih.govnih.gov As such, it is a significant target for drug development. nih.gov The D3R has a high affinity for the endogenous neurotransmitter dopamine. nih.gov
The binding of ligands to the D3R is influenced by the specific characteristics of its ligand-binding pocket. The crystal structure of the D3R in a complex with the antagonist eticlopride (B1201500) has revealed important features of this pocket. nih.gov Furthermore, a secondary binding pocket has been identified that plays a role in the selectivity of ligands for the D3R over the closely related D2R. nih.gov This secondary pocket is composed of several amino acid residues, including Val2.61, Leu2.64, and Phe3.28. nih.gov The interaction of ligands with this secondary pocket can contribute to a higher binding affinity and selectivity for the D3R. nih.gov
Modulation of Cellular Pathways
The biological activities of 4-(3,4-Dichlorophenyl)-1,3-thiazole and related derivatives are underpinned by their ability to modulate various cellular pathways. These interactions are crucial for their therapeutic potential in different disease contexts, ranging from cancer to microbial infections and inflammatory conditions.
Thiazole and its derivatives, including those with a dichlorophenyl moiety, have demonstrated significant anti-proliferative effects against various cancer cell lines. The primary mechanisms involve the induction of apoptosis and interference with DNA replication. The 1,3,4-thiadiazole ring, a related heterocyclic structure, is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. researchgate.netmdpi.comnih.gov This structural similarity allows thiadiazole derivatives to potentially disrupt DNA replication processes within cancer cells. researchgate.netmdpi.com
In studies involving human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines, various pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives have shown notable anticancer activity. researchgate.netnih.gov The anti-proliferative activity of these compounds is often influenced by the specific substituents on the phenyl and thiazole/thiadiazole rings. nih.gov For instance, some bis-imidazole-thiazole hybrids have shown potent anticancer properties against hepatocellular carcinoma, with evidence suggesting that apoptosis, mediated by the Bcl-2 family of proteins, is a key underlying mechanism in HCT-116 cells. researchgate.net
Furthermore, certain 1,3,4-thiadiazole derivatives have been reported to inhibit the growth of HCT-116 and HepG2 cell lines with IC₅₀ values in the micromolar range. mdpi.comnih.gov The mesoionic nature of the thiadiazole ring enhances the ability of these compounds to cross cellular membranes and interact with intracellular targets, contributing to their cytotoxic effects. researchgate.netnih.govmdpi.com The induction of apoptosis is a common endpoint, leading to the programmed death of cancer cells and preventing their proliferation. researchgate.netmdpi.com
Table 1: Anti-proliferative Activity of Selected Thiazole/Thiadiazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | Reported Activity/Mechanism | Reference |
|---|---|---|---|
| Pyridine-Thiadiazole-Thiazole Derivatives | HCT-116, HepG2 | Anticancer activity, influenced by substituents. | researchgate.netnih.gov |
| Bis-imidazole-thiazole Hybrids | HepG2, HCT-116 | Potent anticancer properties; apoptosis mediated by Bcl-2 family in HCT-116. | researchgate.net |
| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | MCF-7, HepG2 | Cytotoxic effects. | mdpi.com |
| Imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazoles | HCT-116, HepG2 | Antiproliferative activity with IC₅₀ values from 2.03–37.56 μM. | nih.gov |
The thiazole scaffold is a core component of many compounds with a broad spectrum of antimicrobial activities. The mechanisms of action vary depending on the specific derivative and the target microorganism.
Antibacterial Mechanisms: Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov The presence of a halogen, such as chlorine, on the phenyl ring attached to a thiadiazole moiety has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov The mechanism often involves the disruption of essential cellular processes in bacteria. For example, some thiazole derivatives are believed to function due to the presence of electron-rich nitrogen heterocycles which can interact with bacterial components. biointerfaceresearch.com
Antifungal Mechanisms: Several 1,3,4-thiadiazole derivatives have been identified as potent antifungal agents. nih.govnih.govproquest.com A primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov These compounds can target the enzyme 14-α-sterol demethylase, disrupting the integrity of the cell membrane and leading to fungal cell death. nih.gov Other antifungal mechanisms include the disruption of cell wall biogenesis. proquest.com For instance, certain derivatives cause an uneven distribution of chitin (B13524) and β(1→3) glucan in the fungal cell wall, leading to increased sensitivity to osmotic stress and cell lysis. proquest.com The presence of oxygenated substituents on the phenyl ring of 1,3,4-thiadiazoles has been linked to their antifungal properties. nih.gov
Antiviral Mechanisms: The antiviral potential of thiazole derivatives has also been explored. Notably, some novel 1,3,4-thiadiazole derivatives have demonstrated protective activity against the Tobacco Mosaic Virus (TMV). mdpi.com The proposed mechanism involves the inhibition of viral spread within the host plant. mdpi.com These compounds can induce defensive responses in the plant, such as the closure of stomata and a more compact arrangement of leaf cells, which creates a physical barrier to prevent viral infection. mdpi.com Furthermore, they can enhance the photosynthetic efficiency of infected leaves, helping the plant to better withstand the viral attack. mdpi.com
Table 2: Mechanisms of Antimicrobial Action of Thiazole/Thiadiazole Derivatives This table is interactive. You can sort and filter the data.
| Activity | Target Organism | Mechanism of Action | Reference |
|---|---|---|---|
| Antibacterial | Gram-positive & Gram-negative bacteria | Disruption of cellular processes; enhanced by halogenated phenyl groups. | biointerfaceresearch.comnih.gov |
| Antifungal | Candida species, Molds | Inhibition of ergosterol biosynthesis via 14-α-sterol demethylase; disruption of cell wall biogenesis (chitin, β(1→3) glucan). | nih.govproquest.com |
Thiazole-containing compounds have been investigated for their potential to mitigate inflammation and oxidative stress through various cellular mechanisms.
Anti-inflammatory Mechanisms: Derivatives of 1,3,4-thiadiazole have shown significant anti-inflammatory effects. nih.gov One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of the inflammatory response. nih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory signaling molecules.
In addition to COX inhibition, some thiazole derivatives, such as certain 2-(1H-pyrazol-1-yl)thiazoles, exert their anti-inflammatory effects by suppressing the production of other inflammatory mediators. researchgate.net In sepsis models, these compounds have been shown to inhibit the release of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. researchgate.net This suppression is achieved by blocking the mitogen-activated protein kinase (MAPK) signaling pathway, a critical pathway in the inflammatory cascade. researchgate.net Studies on 5-(3,4-dichlorophenyl)-1,3,4-oxadiazoles, a related class of compounds, have also confirmed anti-inflammatory activity in carrageenan-induced edema models. nih.govresearchgate.net
Antioxidant Mechanisms: The antioxidant properties of thiazole derivatives are often attributed to their unique chemical structures. nih.govmdpi.com Hybrid compounds containing a thiazole heterocycle have been shown to act as effective antioxidants. nih.gov The sulfur and nitrogen atoms within the thiazole ring are believed to play a role in decomposing hydroperoxides and chelating metal ions, which can otherwise catalyze the formation of reactive oxygen species (ROS). nih.gov
Table 3: Anti-inflammatory and Antioxidant Mechanisms of Thiazole Derivatives This table is interactive. You can sort and filter the data.
| Activity | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 enzyme; Suppression of NO, IL-1β, and TNF-α production via blockade of MAPK signaling pathway. | nih.govresearchgate.net |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These calculations offer a detailed description of the geometric and electronic features of 4-(3,4-Dichlorophenyl)-1,3-thiazole.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) calculations are instrumental in determining the optimized molecular geometry and electronic properties of thiazole (B1198619) derivatives. For a related compound, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, DFT calculations at the B3LYP/6-31+G(d,p) level have provided insights into its structural parameters researchgate.net. Although this is a substituted derivative, the foundational geometry of the this compound core is expected to share similarities.
The optimized geometry reveals the bond lengths and angles that define the molecule's three-dimensional shape. Key parameters for the dichlorophenyl and thiazole rings are established through these calculations. Electronic structure analyses, including the distribution of electron density and Mulliken atomic charges, help in understanding the polarity and reactivity of different parts of the molecule. For instance, in many thiazole derivatives, the nitrogen and sulfur atoms of the thiazole ring are identified as sites with higher electron density researchgate.net.
Table 1: Selected Optimized Geometrical Parameters for a Related Thiazole Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-S (Thiazole) | 1.77 |
| C-N (Thiazole) | 1.32 - 1.38 |
| C-C (Phenyl) | 1.39 - 1.40 |
| C-Cl | 1.74 |
| C-N-C (Thiazole) | 110 - 112 |
| C-S-C (Thiazole) | 89 - 91 |
| Note: Data is based on the optimized geometry of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide as a reference for the core structure. researchgate.net |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons irjweb.com. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity irjweb.comasianpubs.org.
For various thiazole derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 4.4 to 12.8 eV, depending on the substituents and the computational method used researchgate.netirjweb.comasianpubs.orgresearchgate.net. For this compound, the dichlorophenyl group, being electron-withdrawing, is expected to influence the energies of these frontier orbitals. The HOMO is typically distributed over the thiazole ring and the phenyl ring, while the LUMO is often localized more on the thiazole ring and the electron-withdrawing substituents. This distribution indicates that the thiazole moiety can act as an electron donor, while the regions with the LUMO are susceptible to nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Substituted Thiazole 1 | -9.117 | 3.508 | 12.625 |
| Substituted Thiazole 2 | -6.297 | -1.810 | 4.487 |
| Substituted Thiazole 3 | -5.091 | -3.157 | 1.934 |
| Note: These values are for different substituted thiazole derivatives and provide a general range for the expected energies of this compound. researchgate.netirjweb.comderpharmachemica.comcore.ac.uk |
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks researchgate.netresearchgate.netwalisongo.ac.id. The MESP map is color-coded, where red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions represent positive electrostatic potential (electron-deficient areas, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potentials.
For this compound, the MESP analysis is expected to show negative potential around the nitrogen and sulfur atoms of the thiazole ring, highlighting their nucleophilic character. The hydrogen atoms of the phenyl ring would exhibit positive potential, indicating their electrophilic nature. The chlorine atoms, due to their high electronegativity, would also contribute to regions of negative potential. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding.
Vibrational Mode Analysis and Potential Energy Distribution (PED)
Vibrational spectroscopy, coupled with theoretical calculations, provides a detailed picture of the vibrational modes of a molecule. DFT calculations can predict the infrared (IR) and Raman spectra, and a Potential Energy Distribution (PED) analysis helps in the precise assignment of each vibrational band to specific atomic motions within the molecule.
For a related compound, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, a detailed vibrational analysis has been performed researchgate.net. The characteristic vibrational modes for the thiazole ring, such as C-S stretching, C=N stretching, and ring breathing modes, as well as the modes associated with the dichlorophenyl ring, like C-Cl stretching and C-H bending, can be identified. These theoretical predictions, when compared with experimental spectra, provide a powerful method for structural confirmation.
Table 3: Selected Vibrational Frequencies and Assignments for a Related Thiazole Derivative
| Wavenumber (cm⁻¹) (Scaled Theoretical) | Assignment (% PED) |
| ~3100 | C-H stretching (Phenyl) |
| ~1600 | C=N stretching (Thiazole) |
| ~1550 | C=C stretching (Phenyl) |
| ~1250 | C-N stretching (Thiazole) |
| ~850 | C-H out-of-plane bending (Phenyl) |
| ~700 | C-S stretching (Thiazole) |
| ~650 | C-Cl stretching |
| Note: Data is based on the vibrational analysis of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. researchgate.net |
Thermochemical Properties and Solvation Free Energies
Theoretical calculations can also predict the thermochemical properties of a molecule, such as its heat of formation, entropy, and Gibbs free energy, at different temperatures. These parameters are essential for understanding the stability and reactivity of the compound under various conditions.
Solvation models, such as the Polarizable Continuum Model (PCM), are used to study the behavior of the molecule in different solvents. The solvation free energy indicates the energy change when a molecule is transferred from the gas phase to a solvent. Studies on thiazole derivatives have shown that solvents like chloroform and DMSO may be suitable for their solubilization figshare.com. Understanding the solvation properties is crucial for designing experimental conditions for synthesis, purification, and biological assays. Theoretical studies on related azoline compounds have shown that while solvation causes only moderate structural changes, it strongly affects the relative stability of different tautomers and isomers nih.gov.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is widely used in drug discovery to understand the binding mechanism and to estimate the binding affinity between the ligand and the target. Thiazole derivatives have been investigated as potential inhibitors for a variety of biological targets.
Molecular docking studies on various thiazole-containing compounds have explored their interactions with targets such as epidermal growth factor receptor (EGFR) tyrosine kinase, dengue viral envelope protein, and DNA mdpi.comresearchgate.netactascientific.com. For instance, in docking studies with EGFR, thiazole derivatives have been shown to form hydrogen bonds with key amino acid residues in the active site, such as Met793, and hydrophobic interactions with residues like Leu718 and Val726. The 3,4-dichlorophenyl group of this compound can be expected to participate in hydrophobic and halogen bonding interactions within a protein's binding pocket, which can enhance binding affinity. The thiazole ring itself can engage in π-π stacking and hydrogen bonding via its nitrogen and sulfur atoms. The binding energy, a measure of the affinity, is a key output of docking simulations, with lower values indicating a more stable complex mdpi.com.
Table 4: Examples of Protein Targets for Thiazole Derivatives in Molecular Docking Studies
| Protein Target | PDB ID | Potential Interactions |
| Epidermal Growth Factor Receptor (EGFR) | e.g., 1M17 | Hydrogen bonding, hydrophobic interactions, π-π stacking |
| Dengue Virus Envelope Protein | e.g., 1OKE | Hydrophobic interactions, hydrogen bonding |
| DNA | e.g., 1BNA | Intercalation, groove binding, electrostatic interactions |
| Note: This table lists potential targets based on studies of various thiazole derivatives. mdpi.comresearchgate.netactascientific.com |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For thiazole derivatives, MD simulations provide critical insights into their conformational stability and their dynamics when interacting with biological targets, such as proteins or DNA. nih.govnih.gov These simulations can predict the stability of a compound within a protein's binding site, a key factor in determining its potential as a therapeutic agent. nih.gov
The process involves creating a simulation system that includes the ligand (the thiazole derivative) and its target receptor, often solvated in water to mimic physiological conditions. The stability of the resulting complex is then assessed over a set of nanoseconds. Key parameters are analyzed to understand the binding stability:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand from their initial positions. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and remains stable.
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues within the protein. This helps identify which parts of the protein are flexible and which are stable upon ligand binding.
Radius of Gyration (Rg): This parameter indicates the compactness of the protein-ligand complex. A consistent Rg value suggests that the complex is not unfolding and remains compact and stable.
Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the complex that is accessible to the solvent. Changes in SASA can indicate conformational changes and how the ligand is buried within the binding pocket. nih.gov
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the receptor are monitored. Persistent hydrogen bonds are often crucial for high-affinity binding and the stability of the complex. nih.gov
For thiazole-based compounds, MD simulations have been instrumental in confirming the stability of their interactions with targets like DNA gyrase and various enzymes involved in cancer pathways. nih.govnih.gov For instance, studies on other thiazole derivatives have used MD simulations to confirm that the ligand remains stably bound in the active site of its target protein, validating the interactions predicted by molecular docking. rsc.org
Table 1: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Implication for Stability |
|---|---|---|
| RMSD | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Low and stable values indicate the system has reached equilibrium and the complex is stable. |
| RMSF | Measures the deviation of each particle (e.g., amino acid residue) from its reference position over time. | Highlights flexible regions of the protein; low fluctuation in the binding site suggests stable ligand interaction. |
| Rg | The root mean square distance of the object's parts from its center of gravity. | A constant value indicates the protein's structure remains compact and is not unfolding. |
| SASA | The surface area of a molecule that is accessible to a solvent. | Changes can indicate conformational shifts and how the ligand is positioned within the receptor. |
| H-Bonds | The number of hydrogen bonds between the ligand and receptor over time. | A high and stable number of hydrogen bonds often correlates with strong and stable binding. |
Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient, Electron Localization Function)
Understanding the non-covalent interactions (NCIs) within a molecule and between a molecule and its receptor is fundamental to explaining its stability and reactivity. Advanced computational techniques like Reduced Density Gradient (RDG) and Electron Localization Function (ELF) are employed to visualize and characterize these weak interactions. researchgate.netmdpi.com
Reduced Density Gradient (RDG): The RDG method is a powerful tool for visualizing non-covalent interactions in real space. researchgate.netmdpi.com It is based on the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, different types of interactions can be identified and visualized as isosurfaces:
Strong Attractive Interactions (Blue): Typically correspond to hydrogen bonds.
Weak Interactions (Green): Indicate the presence of van der Waals forces.
Strong Repulsive Interactions (Red): Represent steric clashes or repulsion in ring structures.
Electron Localization Function (ELF): The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the localization of electrons in a molecule. researchgate.netstackexchange.com ELF values range from 0 to 1, where a value of 1 corresponds to perfect electron localization (as in lone pairs or covalent bonds), and a value of 0.5 corresponds to a uniform electron gas-like distribution. stackexchange.com
ELF analysis provides a detailed map of the electron density distribution, highlighting regions of covalent bonds, lone pairs, and atomic cores. researchgate.net This is particularly useful for understanding the electronic structure of heterocyclic rings like thiazole. researchgate.net By analyzing the ELF basins and their populations, one can quantify the charge distribution and gain insight into the molecule's reactivity and the nature of its chemical bonds. researchgate.netresearchgate.net For thiazole derivatives, ELF can help characterize the aromaticity and the electronic nature of the C-S and C-N bonds within the ring, which in turn influences how the molecule interacts with other species. researchgate.net
Advanced Applications and Future Research Directions
Rational Design of Next-Generation Therapeutic Agents Based on the Thiazole (B1198619) Scaffold
The thiazole scaffold is a cornerstone in the rational design of new therapeutic agents due to its proven track record in medicinal chemistry. researchgate.net The process often involves modifying the substituents on the thiazole ring to enhance biological activity and create novel molecules with improved potency and reduced toxicity. analis.com.myresearchgate.net
Structure-Activity Relationship (SAR) Studies:
SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For thiazole derivatives, these studies have revealed key insights:
Antimicrobial Activity: The presence of a thiazole ring, often combined with other heterocyclic structures like pyrazoline or triazole, is a key determinant of antimicrobial properties. The nature and position of substituents on the associated phenyl rings significantly impact the potency against various bacterial and fungal strains. nih.gov
Anticancer Activity: The substitution pattern on the phenyl ring attached to the thiazole core is critical for cytotoxic activity against cancer cell lines. For instance, the presence of electron-withdrawing groups can influence the compound's ability to induce apoptosis in cancer cells. mdpi.com
Table 1: Examples of Thiazole Derivatives and their Biological Activities
| Compound/Derivative | Biological Activity | Key Structural Features |
| 2-(4-fluorophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole | Antituberculosis | Phenylamino and fluorophenyl substituents on a thiadiazole ring. nih.gov |
| Thiazole derivatives with pyrazoline and triazole moieties | Antibacterial and antifungal | Combination of multiple heterocyclic rings. nih.gov |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Anticancer (breast cancer) | Trifluoromethylphenylamino and methoxyphenyl substituents. mdpi.com |
The rational design of next-generation therapeutic agents based on the thiazole scaffold is a dynamic field. By leveraging SAR data and computational modeling, researchers can predict the activity of new derivatives and prioritize the synthesis of the most promising candidates. This approach accelerates the discovery of novel drugs with improved efficacy and safety profiles.
Development of Multi-Targeting Ligands for Complex Diseases
Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways and targets. This complexity has driven the development of multi-targeting ligands, which are single molecules designed to interact with several targets simultaneously. The thiazole scaffold has emerged as a valuable platform for creating such ligands. nih.gov
Thiazole Derivatives as Multi-Target Agents:
Anticancer Agents: Some thiazole derivatives have been designed to act as multi-kinase inhibitors, targeting several kinases involved in cancer cell proliferation and survival. Dasatinib (B193332), a well-known anticancer drug, features a thiazole moiety and inhibits multiple tyrosine kinases. nih.gov
Alzheimer's Disease: Thiazole-based compounds have been investigated as potential treatments for Alzheimer's disease by targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. acs.org
The development of multi-targeting ligands from the thiazole scaffold holds significant promise for treating complex diseases. This strategy can offer advantages over combination therapies, such as improved efficacy, reduced risk of drug-drug interactions, and better patient compliance.
Role in Overcoming Drug Resistance Mechanisms
Drug resistance is a major obstacle in the treatment of infectious diseases and cancer. youtube.com The development of novel therapeutic agents that can overcome existing resistance mechanisms is a critical area of research. Thiazole derivatives have shown potential in addressing this challenge. researchgate.net
Thiazole Derivatives and Drug Resistance:
Antimicrobial Resistance: The growing problem of antimicrobial resistance has spurred the search for new classes of antibiotics. Thiazole derivatives, due to their unique structural features, can be effective against drug-resistant bacterial and fungal strains. researchgate.netmdpi.com For example, certain thiazole derivatives have demonstrated significant activity against vancomycin-resistant S. aureus. mdpi.com
Cancer Drug Resistance: Cancer cells can develop resistance to chemotherapy through various mechanisms. youtube.com Some thiazole-based compounds have been shown to circumvent these resistance mechanisms, for instance, by inducing apoptosis in cancer cells that are resistant to conventional drugs. nih.gov The ability of some thiadiazole derivatives to interfere with DNA replication is a potential mechanism to overcome resistance. mdpi.com
The exploration of thiazole derivatives in the context of drug resistance is a promising avenue for developing more effective and durable therapies for a range of diseases.
Exploration in Agrochemical and Advanced Materials Science Contexts
The applications of thiazole derivatives extend beyond medicine into the realms of agriculture and materials science. researchgate.net
Agrochemical Applications:
Thiazole-containing compounds have been successfully developed as fungicides for agricultural use. researchgate.net Thifluzamide, for example, is a fungicide that contains a thiazole ring and is effective against rice sheath blight. researchgate.net The development of new thiazole-based agrochemicals continues to be an active area of research, with a focus on creating more potent and environmentally benign products. analis.com.myresearchgate.net
Advanced Materials Science:
Thiazole derivatives are also being explored for their potential in advanced materials science. Their unique electronic and optical properties make them suitable for applications in areas such as:
Liquid Crystals: Certain thiazole derivatives have been synthesized and shown to exhibit liquid crystalline properties, which are essential for display technologies. slideshare.net
Organic Electronics: The heterocyclic nature of the thiazole ring makes it an interesting building block for organic semiconductors and other electronic materials.
The versatility of the thiazole scaffold suggests that its applications in agrochemicals and materials science will continue to expand as new derivatives with tailored properties are designed and synthesized.
Emerging Methodologies for Synthesis and Characterization in Medicinal Chemistry
Advances in synthetic and analytical techniques are continuously refining the process of drug discovery and development in medicinal chemistry.
Synthesis:
The synthesis of thiazole derivatives has evolved to include more efficient and environmentally friendly methods. researchgate.net Modern approaches often focus on one-pot, multi-component reactions that allow for the rapid generation of a diverse range of compounds from simple starting materials. researchgate.netnih.gov The use of novel catalysts, including nano-catalysts, can improve reaction yields and reduce reaction times. researchgate.net
Characterization:
The structural elucidation of newly synthesized thiazole derivatives relies on a combination of sophisticated analytical techniques. nih.govnih.gov These include:
Spectroscopy: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely used to confirm the chemical structure of the synthesized compounds. mdpi.comnih.govnih.gov
Computational Modeling: In silico methods, such as molecular docking, are employed to predict the binding interactions of thiazole derivatives with their biological targets, providing insights into their mechanism of action. mdpi.comnih.gov
These emerging methodologies are instrumental in accelerating the discovery and optimization of new thiazole-based compounds for a wide range of applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 4-(3,4-dichlorophenyl)-1,3-thiazole derivatives?
- The compound is typically synthesized via Hantzsch condensation, where thiosemicarbazones react with α-bromo ketones (e.g., 2-bromo-4'-chloroacetophenone) under reflux conditions. Solvents like absolute ethanol or DMSO are used, with glacial acetic acid as a catalyst. Reaction optimization includes reflux duration (4–18 hours) and post-reaction crystallization (e.g., water-ethanol mixtures) to improve yield (65–95%) .
Q. How are structural and purity characteristics of this compound validated experimentally?
- Spectroscopic techniques : UV-Vis (λmax analysis for conjugation), IR (C=S, C-N stretches at ~1250–1350 cm⁻¹), and NMR (δ 6.5–8.5 ppm for aromatic protons; δ 2.0–3.5 ppm for alkyl/heterocyclic protons) confirm functional groups and regiochemistry .
- Crystallography : Single-crystal X-ray diffraction (mean C–C bond length: ~1.39 Å) resolves stereochemistry and intermolecular interactions (e.g., π-π stacking in ). R-factors <0.1 ensure structural accuracy .
Q. What in vitro assays are used to evaluate the antibacterial activity of thiazole derivatives?
- The agar disc diffusion method is standard. Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are cultured on Mueller-Hinton agar. Compounds are dissolved in DMSO (1–2 mg/mL), applied to sterile discs, and zones of inhibition (ZOI) measured after 24-hour incubation at 37°C. Positive controls (e.g., ciprofloxacin) validate assay sensitivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in thiazole synthesis?
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution rates compared to ethanol.
- Catalysis : Adding 5–10 drops of glacial acetic acid accelerates imine formation during cyclization .
- Ultrasonic techniques : Nanoparticle synthesis via ultrasonication (20–40 kHz, 30–60 minutes) reduces particle size (50–200 nm), enhancing bioavailability and antibacterial efficacy .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response analysis : EC50/IC50 values (e.g., 17–34 μM in ) should be compared under standardized conditions (pH, serum content).
- Mechanistic assays : DNA fragmentation assays (e.g., comet assay) or flow cytometry (apoptosis markers like Annexin V) clarify whether cytotoxicity drives antibacterial effects or if membrane disruption is primary .
Q. What computational and experimental methods elucidate structure-activity relationships (SAR) in thiazole derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with bacterial targets (e.g., E. coli DNA gyrase, PDB: 1KZN). Hydrophobic 3,4-dichlorophenyl groups show enhanced binding affinity (ΔG ≤ −8 kcal/mol) .
- SAR libraries : Systematic substitution at C-2 (e.g., mercapto-imidazolo groups in ) improves ZOI by 20–40% against multidrug-resistant strains .
Q. How are nanoparticle formulations of thiazole derivatives prepared and characterized?
- Ultrasonication : Probe sonication (20 kHz, 100 W) in aqueous polysorbate-80 (1% w/v) yields nanoparticles (PDI ≤0.3).
- Dynamic Light Scattering (DLS) : Measures hydrodynamic diameter (Z-average).
- TEM/SEM : Confirms spherical morphology and size distribution (50–150 nm). Nanoparticles exhibit 2–3× higher MIC90 values than free compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
